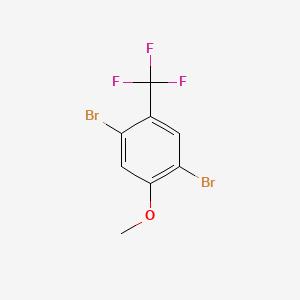
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3O It is a derivative of benzene, featuring bromine, methoxy, and trifluoromethyl substituents
準備方法
The synthesis of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the bromine atoms to hydrogen using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biaryl compound with a phenyl group replacing one of the bromine atoms.
科学的研究の応用
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s trifluoromethyl group is of particular interest in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. It is used to design and synthesize new drug candidates with improved efficacy and stability.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s bromine atoms and methoxy group play crucial roles in determining its reactivity and interaction with other molecules. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached .
In biological systems, the compound’s trifluoromethyl group can enhance its binding affinity to target proteins and enzymes. This group is known to increase the lipophilicity and metabolic stability of molecules, making them more effective as drugs. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
類似化合物との比較
1,4-Dibromo-2-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one, which can significantly alter its chemical properties and reactivity.
1,4-Dibromo-2-methoxybenzene: Lacking the trifluoromethyl group, this compound has different electronic and steric properties, affecting its behavior in chemical reactions.
1,4-Dibromo-2,5-difluorobenzene:
The uniqueness of this compound lies in its combination of bromine, methoxy, and trifluoromethyl substituents, which impart distinct chemical and physical properties that are valuable in various research and industrial contexts.
特性
分子式 |
C8H5Br2F3O |
|---|---|
分子量 |
333.93 g/mol |
IUPAC名 |
1,4-dibromo-2-methoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChIキー |
CCOGZOLMWQNIDD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)Br)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
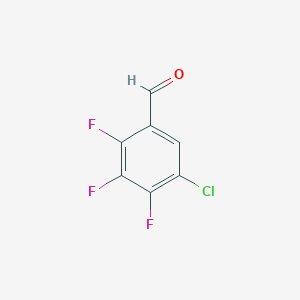
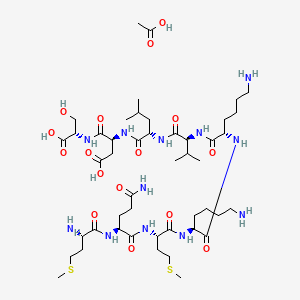
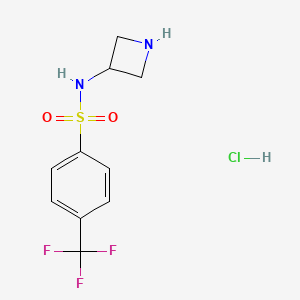

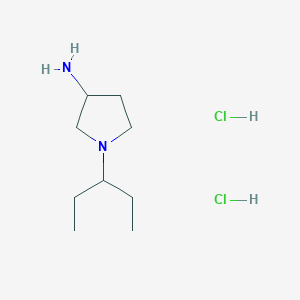
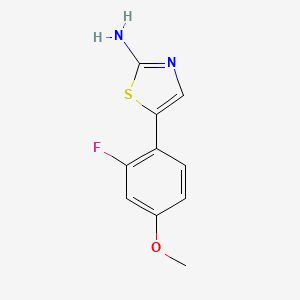
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)

